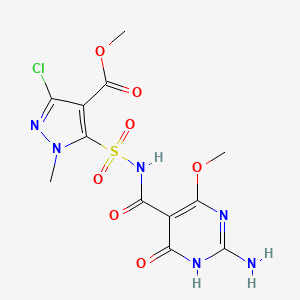
Halosulfuron Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of chlorinating agents, sulfonyl isocyanates, and pyrimidine derivatives under controlled temperatures and pH .
Industrial Production Methods: Industrial production of Halosulfuron Acid is carried out through large-scale chemical synthesis, ensuring high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Halosulfuron Acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the cleavage of the sulfonylurea bridge.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various derivatives of the pyrazole and pyrimidine rings, depending on the specific reaction conditions .
Scientific Research Applications
Halosulfuron Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Widely used in agriculture as a herbicide to control weeds in crops like maize, sugar cane, and rice.
Mechanism of Action
Comparison with Similar Compounds
- Bensulfuron-methyl
- Mesosulfuron-methyl
- Iodosulfuron-methyl
- Nicosulfuron
Comparison: Halosulfuron Acid is unique due to its high selectivity and effectiveness at low application rates. Unlike some other sulfonylureas, it has a broader spectrum of activity against both annual and perennial weeds . Additionally, its rapid absorption and translocation within plants make it highly effective in controlling target weeds .
Properties
Molecular Formula |
C12H13ClN6O7S |
|---|---|
Molecular Weight |
420.79 g/mol |
IUPAC Name |
methyl 5-[(2-amino-4-methoxy-6-oxo-1H-pyrimidine-5-carbonyl)sulfamoyl]-3-chloro-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13ClN6O7S/c1-19-10(4(6(13)17-19)11(22)26-3)27(23,24)18-8(21)5-7(20)15-12(14)16-9(5)25-2/h1-3H3,(H,18,21)(H3,14,15,16,20) |
InChI Key |
OSCHCJFLKMOKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)C2=C(N=C(NC2=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















